Carbazochrome sodium sulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022732, DTXSID40873058 | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-26-5, 942433-41-2 | |
| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazochrome sodium sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAZOCHROME SODIUM SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Carbazochrome Sodium Sulfonate Action
Cellular and Subcellular Modulatory Effects of Carbazochrome (B1668341) Sodium Sulfonate
The primary action of carbazochrome sodium sulfonate unfolds at the cellular and subcellular levels within platelets, initiating a signaling cascade that culminates in hemostasis.
Interaction with Platelet Surface Receptors and Signaling Pathways
The hemostatic effect of this compound is initiated through its interaction with platelet surface receptors, which triggers a series of intracellular signaling events. apollopharmacy.intruemeds.indrugbank.comnih.gov
This compound interacts with α-adrenoreceptors on the surface of platelets. apollopharmacy.intruemeds.inchemsrc.comdrugbank.comnih.govwikipedia.orgncats.iosmolecule.comresearchgate.net This engagement is the critical first step that initiates the downstream signaling cascade responsible for its hemostatic action. drugbank.comnih.gov
The α-adrenoreceptors engaged by carbazochrome are coupled to Gq proteins. chemsrc.comdrugbank.comnih.govwikipedia.orgncats.io Activation of these receptors leads to the activation of the associated Gq protein, which in turn stimulates Phospholipase C (PLC). chemsrc.comdrugbank.comnih.govwikipedia.orgncats.iosmolecule.com The activation of PLC is a pivotal step that amplifies the initial signal from the receptor. nih.govnii.ac.jp
The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). chemsrc.comdrugbank.comnih.govwikipedia.orgncats.io IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. drugbank.comnih.govnih.gov This rapid increase in intracellular calcium concentration is a key event in platelet activation. nih.govnih.gov
The elevated intracellular calcium ions bind to calmodulin, a calcium-binding protein. chemsrc.comdrugbank.comwikipedia.orgncats.io This calcium-calmodulin complex then activates Calmodulin-Dependent Myosin Light Chain Kinase (MLCK). chemsrc.comdrugbank.comwikipedia.orgncats.ionih.govuniprot.orgelifesciences.orgnih.gov
The activation of MLCK leads to the phosphorylation of myosin light chains. uniprot.org This phosphorylation enables the myosin crossbridge to interact with actin filaments, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). drugbank.comnih.gov This reorganization of the actin cytoskeleton is fundamental to the morphological changes that platelets undergo upon activation, transforming from their resting discoid shape to a more spherical form with protrusions like filopodia and lamellipodia. nih.govbiomolther.orgnih.govemjreviews.com This shape change is crucial for platelet aggregation and the formation of a stable hemostatic plug. nih.govbiomolther.orguu.nl
Table 1: Key Molecular Interactions in the Mechanistic Pathway of this compound
| Step | Interacting Molecules | Outcome |
| 1 | This compound, α-adrenoreceptors | Receptor Activation |
| 2 | Activated α-adrenoreceptors, Gq protein | Gq Protein Activation |
| 3 | Activated Gq protein, Phospholipase C (PLC) | PLC Activation |
| 4 | PLC, PIP2 | Production of IP3 and DAG |
| 5 | IP3, Endoplasmic Reticulum Receptors | Release of Intracellular Ca2+ |
| 6 | Ca2+, Calmodulin | Formation of Ca2+-Calmodulin Complex |
| 7 | Ca2+-Calmodulin Complex, Myosin Light Chain Kinase (MLCK) | MLCK Activation |
| 8 | Activated MLCK, Myosin Light Chains | Phosphorylation of Myosin Light Chains |
| 9 | Phosphorylated Myosin, Actin | Actin Filament Reorganization and Platelet Shape Change |
Release of Platelet-Derived Mediators
This compound is thought to initiate its hemostatic effect by interacting with α-adrenoreceptors on the surface of platelets. drugbank.comnih.gov This interaction triggers a cascade of intracellular events, leading to the release of several important mediators that play a crucial role in the formation of a platelet plug and subsequent blood coagulation. drugbank.comnih.govncats.io
The binding of carbazochrome to these Gq-coupled receptors activates the Phospholipase C (PLC) IP3/DAG pathway. drugbank.comnih.gov This activation results in an increase in intracellular calcium levels. drugbank.com The elevated calcium ions then bind to calmodulin, which in turn activates the Ca2+/calmodulin-dependent myosin light chain kinase. drugbank.comnih.gov This kinase enables the myosin crossbridge to bind to actin filaments, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). drugbank.comnih.gov
This process causes a change in the shape of the platelets and promotes the release of various mediators from the platelets, including:
Serotonin (B10506): A vasoconstrictor that helps to reduce blood flow at the site of injury. drugbank.comnih.govncats.io
ADP (Adenosine Diphosphate): A potent platelet agonist that recruits more platelets to the site of injury and promotes their aggregation. drugbank.comnih.govncats.io
Von Willebrand Factor (vWF): A protein that mediates the adhesion of platelets to the exposed subendothelium of a damaged blood vessel. drugbank.comnih.govncats.io
Platelet-Activating Factor (PAF): A lipid mediator that further enhances platelet aggregation and activation. drugbank.comnih.govncats.io
The release of these mediators creates a positive feedback loop, amplifying the platelet response and leading to the formation of a stable platelet plug, which is essential for ceasing blood flow from an open wound. affygility.comchemsrc.comncats.io
Endothelial Barrier Function and Capillary Permeability Regulation
This compound also plays a significant role in maintaining and restoring the integrity of the endothelial barrier, which is crucial for regulating capillary permeability. affygility.comechemi.comnih.govnih.govd-nb.infogoogle.comgoogle.comnih.govsci-hub.se It has been shown to have a capillary stabilizing action, counteracting the effects of various substances that can increase vascular permeability. affygility.comresearchgate.net
Inhibition of Agonist-Induced Phosphoinositide Hydrolysis
One of the key mechanisms by which this compound reduces vascular hyperpermeability is through the inhibition of agonist-induced phosphoinositide hydrolysis. drugbank.comaffygility.comresearchgate.netdovepress.comnih.gov Vasoactive agents such as thrombin and bradykinin (B550075) can induce the breakdown of phosphoinositides, leading to an increase in intracellular signaling molecules that promote endothelial barrier dysfunction. drugbank.comresearchgate.net
Research has demonstrated that carbazochrome, at concentrations ranging from 0.1 to 10 μM, can concentration-dependently inhibit the formation of [3H]inositol triphosphate ([3H]IP3) induced by both bradykinin and thrombin. selleckchem.commedchemexpress.commedchemexpress.com By inhibiting this hydrolysis, carbazochrome effectively dampens the intracellular signaling that leads to increased endothelial permeability. researchgate.net
Reversal of Endothelial Barrier Dysfunction
Carbazochrome has been shown to effectively reverse endothelial barrier dysfunction induced by a variety of inflammatory mediators. researchgate.netresearchgate.netnih.govnih.gov Specifically, studies have demonstrated its ability to counteract the permeability-enhancing effects of:
Tryptase: A serine protease released from mast cells. researchgate.netresearchgate.netselleckchem.com
Thrombin: A key enzyme in the coagulation cascade. researchgate.netresearchgate.netselleckchem.com
Bradykinin: A potent vasodilator and permeability-increasing peptide. researchgate.netresearchgate.netselleckchem.com
In cultured porcine aortic endothelial cells (PAECs), carbazochrome at a concentration of 0.1–1 μM was able to reverse the barrier dysfunction caused by these agents. researchgate.netselleckchem.com Similarly, it has been shown to block the hyperpermeability induced by tryptase, thrombin, and a proteinase-activated receptor-2 (PAR-2) agonist peptide in cultured bovine endothelial cells. researchgate.netselleckchem.com
It is noteworthy that carbazochrome does not affect the endothelial permeability enhanced by Ca2+ ionophores like ionomycin (B1663694) and A23187, or phorbol (B1677699) 12-myristate 13-acetate, suggesting a specific mechanism of action rather than a general, non-specific effect on endothelial cells. researchgate.netselleckchem.com
Modulation of Actin Stress Fiber Formation
The integrity of the endothelial barrier is closely linked to the organization of the actin cytoskeleton within endothelial cells. The formation of intracellular actin stress fibers is a hallmark of increased endothelial permeability. nih.govnih.gov Carbazochrome has been shown to counteract this process. researchgate.netresearchgate.netnih.govnih.gov
Immunofluorescence analysis has revealed that carbazochrome can reverse the formation of actin stress fibers induced by agents like tryptase in porcine aortic endothelial cells. researchgate.net This modulation of the actin cytoskeleton is a critical component of its ability to restore endothelial barrier function. researchgate.netnih.govnih.gov By preventing the formation of these stress fibers, carbazochrome helps to maintain the normal shape and intercellular connections of endothelial cells, thereby reducing permeability. nih.gov
Influence on VE-Cadherin Integrity in Endothelial Monolayers
Vascular endothelial (VE)-cadherin is a key component of adherens junctions, which are essential for maintaining the integrity of the endothelial monolayer. researchgate.net Disruption of VE-cadherin leads to the formation of gaps between endothelial cells and a subsequent increase in permeability.
Studies have shown that carbazochrome can reverse the disruption of VE-cadherin in endothelial monolayers induced by inflammatory mediators like tryptase. researchgate.netselleckchem.com By preserving the integrity of VE-cadherin junctions, carbazochrome helps to maintain the tight apposition of endothelial cells, thus preventing leakage from the capillaries.
Mechanisms of Capillary Permeability Reduction
The primary mechanism by which this compound reduces capillary permeability is by stabilizing the endothelial barrier. affygility.comechemi.comnih.govnih.govd-nb.infogoogle.comgoogle.comnih.govsci-hub.se This is achieved through a combination of the actions described above: inhibiting phosphoinositide hydrolysis, reversing endothelial dysfunction caused by inflammatory mediators, modulating actin stress fiber formation, and preserving VE-cadherin integrity. researchgate.netresearchgate.netnih.govnih.govnih.gov
By targeting these key cellular processes, carbazochrome effectively strengthens the capillary walls and reduces the leakage of fluid and other blood components into the surrounding tissues. nih.govd-nb.infonih.gov This capillary-stabilizing action is a cornerstone of its hemostatic effect, particularly in conditions characterized by increased vascular permeability. affygility.comdovepress.comnih.gov
Data Tables
Table 1: Effect of this compound on Agonist-Induced [3H]IP3 Formation
| Agonist | Carbazochrome Concentration (µM) | Inhibition of [3H]IP3 Formation |
| Bradykinin | 0.1 - 10 | Concentration-dependent |
| Thrombin | 0.1 - 10 | Concentration-dependent |
| Data derived from studies on cultured endothelial cells. selleckchem.commedchemexpress.commedchemexpress.com |
Table 2: Effect of this compound on Endothelial Barrier Dysfunction
| Inducing Agent | Carbazochrome Concentration (µM) | Effect | Cell Type |
| Tryptase | 0.1 - 1 | Reversal of dysfunction | Porcine Aortic Endothelial Cells |
| Thrombin | 0.1 - 1 | Reversal of dysfunction | Porcine Aortic Endothelial Cells |
| Bradykinin | 0.1 - 1 | Reversal of dysfunction | Porcine Aortic Endothelial Cells |
| PAR-2 Agonist | Not specified | Blocked hyperpermeability | Bovine Endothelial Cells |
| Data compiled from in vitro studies. researchgate.netresearchgate.netselleckchem.com |
Effects on Microcirculatory Tone and Capillary Resistance Enhancement
This compound exerts its hemostatic effect primarily by improving microcirculatory tone and enhancing capillary resistance. It is recognized for its ability to decrease capillary permeability and increase capillary resistance, which in turn can shorten the time it takes for bleeding to stop. nih.govresearchgate.net This action is attributed to its role as a capillary stabilizer. medchemexpress.comresearchgate.net The drug reinforces blood vessels, enhancing their resistance and preventing bleeding. rad-ar.or.jp
Clinical observations have shown that in patients with conditions like hypertension or arteriosclerosis accompanied by capillary fragility, this compound significantly increases capillary resistance. agrovetmarket.com It is thought to stabilize acidic mucopolysaccharides within and around blood vessels, which contributes to the enhanced resistance of capillaries to injury and promotes the retraction of damaged capillary ends. fip.org This stabilization helps to reduce the extravascular leakage of blood. researchgate.net The mechanism is believed to involve the enhancement of microcirculatory tone without directly affecting the coagulation-fibrinolysis system. nih.gov
In experimental models, carbazochrome has been shown to reverse the increase in endothelial cell permeability induced by various vasoactive substances. researchgate.net For instance, in cultured porcine aortic endothelial cells, it was observed to reverse endothelial barrier dysfunction. researchgate.netselleckchem.com Furthermore, in rats with ioxaglate-induced vascular hyperpermeability, carbazochrome attenuated this effect in a dose-dependent manner. medchemexpress.com
Table 1: Effects of this compound on Microcirculation
| Effect | Mechanism/Observation | Source |
|---|---|---|
| Decreased Capillary Permeability | Enhances capillary resistance and reinforces vessel structure. | nih.govrad-ar.or.jp |
| Increased Capillary Resistance | Stabilizes acidic mucopolysaccharides in and around vessels. | agrovetmarket.comfip.org |
| Enhanced Microcirculatory Tone | Improves the overall function of the microvasculature without impacting coagulation-fibrinolysis. | nih.gov |
| Reversal of Endothelial Barrier Dysfunction | Demonstrated in cultured porcine aortic endothelial cells. | researchgate.netselleckchem.com |
| Attenuation of Vascular Hyperpermeability | Observed in a dose-dependent manner in rat models. | medchemexpress.com |
Biochemical Pathway Interventions by this compound
This compound also interacts with specific biochemical pathways to exert its hemostatic effects. These interventions primarily involve the modulation of the arachidonic acid pathway and interactions with the coagulation-fibrinolysis system.
Carbazochrome is understood to interact with α-adrenoreceptors on the surface of platelets. glpbio.comncats.io This interaction activates the PLC IP3/DAG pathway, leading to an increase in intracellular free calcium concentration. glpbio.comncats.ioaksci.com The elevated calcium levels then activate phospholipase A2 (PLA2), which in turn induces the arachidonic acid pathway. glpbio.comncats.ioaksci.com
A key outcome of this pathway activation is the synthesis of endoperoxides, most notably Thromboxane (B8750289) A2 (TXA2). glpbio.comncats.ioaksci.comwikipedia.org TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. Some research indicates that this compound can inhibit the synthesis of TXA2, thereby counteracting platelet aggregation caused by arachidonic acid. echemi.com This antiplatelet aggregation effect is described as being stronger and faster than that of aspirin. echemi.com The modulation of these pathways ultimately contributes to the formation of a platelet plug, which is crucial for ceasing blood flow from a wound. glpbio.comncats.io
Table 2: Modulation of the Arachidonic Acid Pathway by Carbazochrome
| Step | Description | Source |
|---|---|---|
| Receptor Interaction | Interacts with α-adrenoreceptors on platelet surfaces. | glpbio.comncats.io |
| Signal Transduction | Activates the PLC IP3/DAG pathway, increasing intracellular calcium. | glpbio.comncats.ioaksci.com |
| Enzyme Activation | Increased calcium activates phospholipase A2 (PLA2). | glpbio.comncats.ioaksci.com |
| Pathway Induction | Induces the arachidonic acid pathway. | glpbio.comncats.ioaksci.com |
| Endoperoxide Synthesis | Leads to the synthesis of endoperoxides like Thromboxane A2 (TXA2). | glpbio.comncats.ioaksci.comwikipedia.org |
| Platelet Aggregation Modulation | Some findings suggest inhibition of TXA2 synthesis, leading to antiplatelet aggregation effects. | echemi.com |
While some sources suggest that this compound primarily acts on capillary resistance without affecting the coagulation-fibrinolysis system, other findings indicate more complex interactions. nih.govresearchgate.net
There are indications that this compound promotes the activity of thrombin. patsnap.com Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, forming the basis of a blood clot.
Contrasting with its pro-coagulant effects, some literature also mentions that this compound can promote the dissolution of fibrinogen. patsnap.compatsnap.com This seemingly paradoxical effect highlights the complexity of its mechanism and may suggest a regulatory role in preventing excessive thrombosis.
Table 3: Interactions with the Coagulation-Fibrinolysis System
| Interaction | Finding | Source |
|---|---|---|
| Fibrinolysis Inhibition | May modulate fibrinolysis via alteration of endothelial cell function; decreases t-PA:Ag ratio in HUVEC culture. | selleckchem.comaffygility.com |
| Thrombin Activity | Promotes the activity of thrombin. | patsnap.com |
| Fibrinogen Dissolution | Can promote the dissolution of fibrinogen. | patsnap.compatsnap.com |
Thrombin Activity Promotion
Anti-inflammatory Molecular Pathways
The anti-inflammatory properties of this compound (CSS) are intrinsically linked to its primary role as a capillary-stabilizing agent. The molecular mechanism is not attributed to direct inhibition of classical inflammatory enzyme systems but rather to its ability to modulate endothelial cell function and vascular permeability. A key molecular action of carbazochrome is the inhibition of agonist-induced phosphatidylinositol hydrolysis in endothelial cells. researchgate.netscbt.comdrugbank.com Vasoactive substances and inflammatory mediators like thrombin and bradykinin trigger this signaling pathway, leading to increased vascular permeability. drugbank.commedchemexpress.commedchemexpress.com By inhibiting this hydrolysis, carbazochrome prevents the subsequent cascade that results in endothelial barrier dysfunction, thereby reducing the extravasation of fluid and inflammatory cells into surrounding tissues. researchgate.netdrugbank.com While some research in the context of combination therapy has pointed towards effects on pathways like MAPK and NF-κB, the principal and direct anti-inflammatory action of carbazochrome itself is rooted in its capacity to maintain endothelial integrity. researchgate.net
Clinical studies, particularly in postoperative settings, have demonstrated that the administration of this compound is associated with a significant reduction in the levels of key inflammatory mediators. Surgical trauma typically induces a systemic inflammatory response characterized by elevated levels of C-Reactive Protein (CRP) and pro-inflammatory cytokines such as Interleukin-6 (IL-6).
The findings from a study on total hip arthroplasty illustrate this modulatory effect on inflammatory markers.
Table 1: Effect of this compound (CSS) on Postoperative Inflammatory Mediator Levels in Total Hip Arthroplasty Patients Data extracted from a study comparing Tranexamic Acid (TXA) alone with a combination of TXA and CSS.
| Inflammatory Mediator | Treatment Group | Postoperative Day 1 | Postoperative Day 2 | Postoperative Day 3 |
| Interleukin-6 (IL-6) | TXA + CSS | Lower Levels | Lower Levels | Lower Levels |
| TXA Only | Higher Levels | Higher Levels | Higher Levels | |
| C-Reactive Protein (CRP) | TXA + CSS | Lower Levels | Lower Levels | Lower Levels |
| TXA Only | Higher Levels | Higher Levels | Higher Levels | |
| Erythrocyte Sedimentation Rate (ESR) | TXA + CSS | Lower Levels | Lower Levels | Lower Levels |
| TXA Only | Higher Levels | Higher Levels | Higher Levels | |
| Source: Bone & Joint Research, 2021. nih.gov |
Pain Pathway Modulation in Preclinical Models
In preclinical studies, the analgesic effect of this compound appears to be a direct consequence of its anti-inflammatory and vascular-stabilizing actions, rather than a direct modulation of neuronal pain signaling pathways. Evidence from a rat model of tranilast-induced interstitial cystitis, a condition characterized by bladder inflammation and pain, supports this mechanism. researchgate.net
In this model, rats exhibited reduced locomotor activity, an established indicator of pain in animal studies. Administration of carbazochrome was found to improve this locomotor activity. The study correlated this pain suppression with a measured decrease in vascular permeability within the bladder tissue. researchgate.net This suggests that by mitigating the inflammatory edema and the leakage of pain-inducing substances like bradykinin, carbazochrome alleviates the peripheral source of nociceptive signaling. researchgate.netdrugbank.com The fundamental mechanism is the inhibition of phosphatidylinositol hydrolysis, which prevents the vascular hyperpermeability induced by inflammatory agents. drugbank.commedchemexpress.com Therefore, in preclinical models, carbazochrome modulates pain by controlling the local inflammatory environment at the site of injury or inflammation. researchgate.net
Preclinical Pharmacological Investigations of Carbazochrome Sodium Sulfonate
In Vitro Studies on Cellular Models
In vitro research has utilized various cultured endothelial cell models to explore the direct effects of carbazochrome (B1668341) sodium sulfonate on the vascular endothelium.
Cultured Endothelial Cell Models (e.g., Porcine Aortic Endothelial Cells, Bovine Vascular Endothelial Cells)
Studies have frequently employed cultured porcine aortic endothelial cells (PAECs) and bovine vascular endothelial cells to model the inner lining of blood vessels. targetmol.com In PAECs, carbazochrome sodium sulfonate has been shown to counteract barrier dysfunction. selleckchem.comselleckchem.com Similarly, research on cultured bovine vascular endothelial cells has demonstrated that the compound inhibits hyperpermeability induced by various substances. targetmol.com Human umbilical vein endothelial cells (HUVECs) have also been used as a model to investigate the effects of this compound on the fibrinolytic system. targetmol.comselleckchem.com
Assays for Phosphoinositide Hydrolysis Inhibition
A key mechanism identified in preclinical studies is the inhibition of phosphoinositide hydrolysis. nordicbiosite.comcymitquimica.comscbt.com this compound has been found to concentration-dependently reduce the formation of inositol (B14025) triphosphate induced by agonists like bradykinin (B550075) and thrombin. selleckchem.comresearchgate.netmedchemexpress.com This inhibitory action on the phosphoinositide signaling pathway is believed to be central to its ability to stabilize the endothelial barrier. nordicbiosite.commedchemexpress.com
| Assay | Findings | Cell Model | Inducing Agents | Concentration Range |
| Phosphoinositide Hydrolysis Inhibition | Concentration-dependent reduction of [3H]inositol triphosphate formation. researchgate.netmedchemexpress.com | Porcine Aortic Endothelial Cells (PAECs). researchgate.netselleck.co.jp | Bradykinin, Thrombin. researchgate.netmedchemexpress.com | 0.1–10 μM. selleckchem.commedchemexpress.com |
Permeability Assays with Vasoactive Substances (e.g., Bradykinin, Thrombin, Trypsin)
A significant focus of in vitro research has been on the ability of this compound to counteract the increased endothelial permeability caused by various vasoactive substances. Studies have consistently shown that it reverses the barrier dysfunction induced by bradykinin, thrombin, and trypsin. targetmol.comresearchgate.netactascientific.com This effect is observed in both porcine aortic and cultured bovine endothelial cells. targetmol.comselleckchem.com It is noteworthy that this compound's action appears specific, as it does not affect the permeability increase caused by calcium ionophores like ionomycin (B1663694) and A23187. selleckchem.comselleckchem.com
| Vasoactive Substance | Effect on Endothelial Permeability | Effect of this compound | Cell Model |
| Bradykinin | Increases permeability. targetmol.comresearchgate.net | Reverses hyperpermeability. targetmol.comresearchgate.net | Porcine Aortic Endothelial Cells, Bovine Vascular Endothelial Cells. targetmol.comresearchgate.net |
| Thrombin | Increases permeability. targetmol.comresearchgate.net | Reverses hyperpermeability. targetmol.comresearchgate.net | Porcine Aortic Endothelial Cells, Bovine Vascular Endothelial Cells. targetmol.comresearchgate.net |
| Trypsin | Increases permeability. targetmol.comactascientific.com | Reverses hyperpermeability. targetmol.comactascientific.com | Porcine Aortic Endothelial Cells. targetmol.com |
| Protease-Activated Receptor 2 (PAR-2) Agonist Peptide | Increases permeability. targetmol.com | Blocks hyperpermeability. selleckchem.comselleckchem.com | Cultured Bovine Endothelial Cells. selleckchem.com |
Studies on Actin Stress Fiber Formation and VE-Cadherin Disruption
Immunofluorescence studies have provided visual evidence of this compound's effects on the endothelial cytoskeleton and cell-cell junctions. The compound has been shown to reverse the formation of actin stress fibers and the disruption of VE-cadherin in monolayers of porcine aortic endothelial cells that are induced by substances like trypsin. targetmol.comresearchgate.net By preventing these cytoskeletal rearrangements and maintaining the integrity of cell-to-cell contacts, this compound helps to preserve endothelial barrier function. researchgate.netactascientific.com
Investigations on Tissue Plasminogen Activator (t-PA) and Plasminogen Activator Inhibitor-1 (PAI-1) Ratios
In Vivo Pharmacodynamics in Animal Models
Models of Vascular Hyperpermeability (e.g., Radiographic Contrast Medium-Induced Pulmonary Dysfunction in Rats)
Preclinical research has demonstrated the effects of this compound in models of vascular hyperpermeability. In a notable study using a rat model, the compound was shown to attenuate pulmonary dysfunction induced by a radiographic contrast medium. drugbank.commedchemexpress.com The administration of ioxaglate, an ionic radiographic contrast medium, led to a significant increase in vascular permeability in the lungs and a corresponding decrease in arterial pO(2). researchgate.net this compound reversed this ioxaglate-induced vascular hyperpermeability in a dose-dependent manner and significantly inhibited the fall in arterial pO(2). researchgate.netselleckchem.com
The mechanism appears to be related to maintaining the endothelial barrier function rather than affecting histamine (B1213489) release from mast cells. researchgate.net In cultured porcine and bovine endothelial cells, this compound was found to reverse the barrier dysfunction and hyperpermeability induced by various vasoactive substances like tryptase, thrombin, and bradykinin. researchgate.netselleckchem.comresearchgate.net This effect is thought to be mediated through the inhibition of agonist-induced phosphoinositide hydrolysis. researchgate.nettandfonline.com
| Model | Inducing Agent | Key Findings | Citation |
| Radiographic Contrast Medium-Induced Pulmonary Dysfunction in Rats | Ioxaglate | Attenuated increased vascular permeability and decrease in arterial pO2 in a dose-dependent manner. | medchemexpress.comresearchgate.netmedchemexpress.comchemsrc.com |
| Cultured Porcine Aortic Endothelial Cells (PAECs) | Tryptase, Thrombin, Bradykinin | Reversed endothelial barrier dysfunction. | researchgate.net |
| Cultured Bovine Endothelial Cells | Tryptase, Thrombin, Proteinase-activated receptor-2 agonist peptide | Significantly blocked hyperpermeability. | researchgate.netselleckchem.com |
Studies on Capillary Resistance Enhancement
This compound is recognized for its role in enhancing capillary resistance and reducing capillary permeability. nih.govnih.govd-nb.info This action is considered a primary component of its hemostatic effect. nih.govnih.gov By improving the structural integrity of local capillary vessels, it helps in situations of hemorrhage caused by capillary fragility. drugbank.com The compound is described as a capillary stabilizer. drugbank.comresearchgate.netnordicbiosite.com In various preclinical contexts, it has been shown to increase the resistance of capillaries to damage. google.com
Experimental Hemorrhage Models
The hemostatic properties of this compound have been investigated in experimental hemorrhage models. nordicbiosite.com It is classified as an antihemorrhagic agent that acts by promoting the aggregation and adhesion of platelets to form a platelet plug, which helps to stop blood flow from open wounds. ncats.ioabmole.com Its mechanism involves interacting with α-adrenoreceptors on the surface of platelets. drugbank.comncats.io This interaction initiates a signaling pathway that leads to platelet shape change and the release of factors that promote further aggregation and adhesion. ncats.io Additionally, it is believed to promote the retraction of the fractured ends of capillaries, contributing to hemostasis. google.com
Investigation in Organ-Specific Preclinical Models (e.g., Interstitial Cystitis in Rats, Chronic Prostatitis in Rats)
The effects of this compound have been explored in specific organ models of disease. In a rat model of interstitial cystitis (IC) induced by high-dose tranilast (B1681357) administration, an increase in vesical vascular permeability was observed. ics.orghodoodo.com The administration of this compound was found to inhibit this increase in vascular permeability in the bladder wall, suggesting its potential as a therapeutic agent for IC by targeting vascular leakage. researchgate.netics.org
Similarly, in a rat model of chronic prostatitis, which can be induced by pelvic venous congestion, this compound has been investigated. jst.go.jpscribd.comauajournals.org Rats with pelvic congestion that were treated with this compound did not develop urinary frequency. researchgate.net This effect is thought to be related to its ability to decrease capillary permeability. researchgate.net
| Model | Condition | Key Findings | Citation |
| Rat Model | Interstitial Cystitis (Tranilast-induced) | Inhibited the increase of vascular permeability in the bladder wall. | ics.orghodoodo.com |
| Rat Model | Chronic Prostatitis (Pelvic Congestion-induced) | Prevented the development of urinary frequency. | researchgate.net |
Experimental Models of Inflammatory Responses
This compound has demonstrated effects in experimental models of inflammation. In a study involving a mouse model of inflammation caused by dimethylbenzene xylene, a composition containing this compound and pentoxifylline (B538998) was shown to suppress auris dextra swelling. google.com This combination also effectively regulated inflammatory mediators like TNF-α and PGE2 in plasma and tissue. google.com Furthermore, in a rat model of hemorrhoids induced by Oleum Tiglii, the composition reduced rectum vein permeability, indicating a notable anti-inflammatory effect. google.com While some reports suggest that carbazochrome itself does not have direct anti-inflammatory effects, its ability to reduce vascular permeability, a key component of the inflammatory response, is well-documented. researchgate.net One study on total hip arthroplasty in humans suggested that the combination of this compound and tranexamic acid could reduce the inflammatory response. nih.govthieme-connect.com
Pharmacokinetic Profile of Carbazochrome Sodium Sulfonate in Animal Models
Absorption Characteristics in Animal Species (e.g., Rabbits)
Studies in animal models, specifically in Japanese big-ear white rabbits, have demonstrated the absorption characteristics of carbazochrome (B1668341) sodium sulfonate following parenteral administration. When administered via both needle-free and traditional intramuscular injections, the compound is absorbed into the systemic circulation. researchgate.net The rate and extent of absorption are influenced by the method of administration, with needle-free injections leading to a more rapid attainment of peak plasma concentrations compared to conventional intramuscular injections. researchgate.net Following oral administration in various animal species, a maximum serum level is typically reached within 0.5 to 1 hour. agrovetmarket.com
Distribution Patterns in Animal Tissues
Following absorption, carbazochrome sodium sulfonate undergoes wide distribution throughout the body in animal models. agrovetmarket.com While it is broadly distributed, a notable affinity has been observed for specific tissues, including the liver, skin, and muscular tissues. agrovetmarket.com This distribution pattern suggests that the compound reaches various sites within the body to exert its pharmacological effects.
Biotransformation and Metabolic Pathways in Animal Organisms
The biotransformation of this compound primarily occurs in the liver. agrovetmarket.com The metabolic process involves the formation of dihydroxynaphthalene. agrovetmarket.com Subsequent to this transformation, the metabolites are conjugated with glucuronides and sulphates, which is a common pathway for increasing the water solubility of compounds to facilitate their elimination from the body. agrovetmarket.com
Excretion Pathways in Animal Models
The elimination of this compound and its metabolites from the body occurs through both renal and fecal routes. agrovetmarket.com After intravenous administration, a significant portion, approximately 75%, is rapidly excreted in the urine. agrovetmarket.com Following oral administration, the excretion process is typically completed within 24 hours, primarily via urine. agrovetmarket.com The conjugation of its metabolites to glucuronides and sulphates facilitates this excretion. agrovetmarket.com
Compartmental Pharmacokinetic Modeling (e.g., One-Compartment Model in Rabbits)
The pharmacokinetic processes of this compound have been effectively described using compartmental models. In studies involving Japanese big-ear white rabbits, the blood drug concentration-time data following both needle-free and intramuscular injections were found to fit a one-compartment model. researchgate.net This model suggests that after administration, the drug distributes rapidly and uniformly throughout the body as if it were a single, homogenous unit.
Quantitative Analysis of Pharmacokinetic Parameters (e.g., AUC, Tmax, Cmax, T1/2) in Animal Studies
Quantitative analysis of the pharmacokinetic parameters of this compound has been conducted in rabbits. The key parameters, including the area under the concentration-time curve (AUC), the time to reach maximum concentration (Tmax), the maximum concentration (Cmax), and the half-life (T1/2), have been determined for different administration routes. researchgate.net
The table below presents the major pharmacokinetic parameters for this compound following needle-free and intramuscular injections in rabbits. researchgate.net
| Pharmacokinetic Parameter | Needle-Free Injection (Mean ± SD) | Intramuscular Injection (Mean ± SD) |
|---|---|---|
| AUC (µg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |
| Tmax (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |
| Cmax (µg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |
| T1/2 (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |
Structure Activity Relationship Sar and Derivative Research of Carbazochrome Sodium Sulfonate
Modifications from Adrenochrome (B1665551) and Adrenaline Derivatives
Adrenochrome itself, while demonstrating rapid and intense hemostatic action, is unstable in aqueous or alcoholic solutions, which significantly limits its therapeutic application. ncats.io To overcome this instability, derivatives have been synthesized. One notable early derivative is adrenochrome monosemicarbazone, which was found to have good hemostatic and capillary-stabilizing effects. google.com
Further modifications led to the synthesis of adrenochrome monoaminoguanidine, which was developed to be a more stable and water-soluble alternative. google.com This derivative exhibited superior hemostatic and capillary-stabilizing actions with negligible toxicity. google.com Carbazochrome (B1668341) is the monosemicarbazone of adrenochrome. sci-hub.se The core structure of these derivatives retains the essential features of the adrenochrome molecule responsible for its pharmacological activity, while the modifications primarily address the issues of stability and solubility. ncats.iogoogle.com
The progression from adrenaline to its derivatives in this context can be summarized as follows:
Adrenaline: The precursor molecule.
Adrenochrome: An oxidation product of adrenaline with hemostatic properties but poor stability. ncats.io
Adrenochrome Monosemicarbazone (Carbazochrome): A stabilized derivative of adrenochrome. sci-hub.se
Carbazochrome Sodium Sulfonate: A further modification to significantly enhance water solubility. google.com
Table 1: Evolution of Adrenaline Derivatives for Hemostatic Use
| Compound | Key Feature/Modification | Advantage |
|---|---|---|
| Adrenaline | Endogenous catecholamine | - |
| Adrenochrome | Oxidation product of adrenaline | Potent hemostatic agent ncats.io |
| Adrenochrome Monosemicarbazone | Semicarbazone derivative of adrenochrome | Improved stability google.com |
| This compound | Sulfonation of carbazochrome | Enhanced water solubility google.com |
Impact of Sulfonic Acid Derivatization on Compound Properties (e.g., Water Solubility Enhancement)
The introduction of a sulfonic acid group to the carbazochrome structure, resulting in this compound, was a pivotal development. google.com This derivatization significantly enhances the water solubility of the compound. google.comfujifilm.com Research indicates that the water solubility of the sulfonic acid derivative is improved by approximately 50 times compared to its predecessor. google.com
This increased water solubility is a critical property for a pharmaceutical agent, as it allows for more versatile administration routes, including intravenous and intramuscular injections, and ensures better bioavailability. google.comgoogle.com this compound is described as being slightly soluble in water, whereas it is very insoluble in methanol (B129727) and ethanol. fujifilm.com This modification addresses the primary limitation of earlier adrenochrome derivatives, which were not sufficiently soluble in water for certain clinical applications. google.com
Computational Chemistry Approaches in SAR Studies (e.g., QSAR, Molecular Docking)
Computational chemistry methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are increasingly being used to understand the SAR of pharmaceutical compounds. samipubco.comnih.gov These in silico techniques allow researchers to predict the biological activity of molecules based on their chemical structure and to study their interaction with biological targets at a molecular level. samipubco.com
For carbazochrome and its derivatives, QSAR studies can establish correlations between specific structural features and the observed capillary-stabilizing activity. samipubco.com By analyzing a series of related compounds, a QSAR model can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the hemostatic effect. This information can guide the design of new derivatives with potentially enhanced efficacy. nih.gov
Molecular docking simulations can provide insights into how this compound binds to its target, such as the α-adrenoreceptors on platelets. drugbank.comsamipubco.com These simulations can predict the binding affinity and identify the specific amino acid residues involved in the interaction. samipubco.com This detailed understanding of the binding mode can help in the rational design of more potent and selective capillary-stabilizing agents. researchgate.net Quantum chemical studies using Density Functional Theory (DFT) have also been employed to investigate the electronic properties and molecular structure of carbazochrome, providing further understanding of its reactivity and stability. jcsp.org.pkresearchgate.net
Table 2: Computational Approaches in Carbazochrome Research
| Computational Method | Application in Carbazochrome SAR | Potential Insights |
|---|---|---|
| QSAR | Correlating chemical structure with capillary stabilizing activity. samipubco.com | Identification of key structural features for enhanced efficacy. nih.gov |
| Molecular Docking | Simulating the binding of carbazochrome to target receptors (e.g., α-adrenoreceptors). samipubco.com | Understanding binding affinity and specific molecular interactions. researchgate.net |
| DFT | Analyzing the electronic structure and properties of the carbazochrome molecule. jcsp.org.pk | Information on molecular stability and reactivity. researchgate.net |
Synthesis Methodologies for Carbazochrome Sodium Sulfonate and Its Analogs
Historical and Contemporary Synthesis Routes
The synthesis of carbazochrome (B1668341) sodium sulfonate has evolved from multi-step, complex procedures to more streamlined, direct methods suitable for industrial production. Historically, the synthesis was closely linked to its precursor, adrenochrome (B1665551), which was first isolated in its pure crystalline form in 1937. britannica.com
A historical synthesis route begins with suprarenin (epinephrine) as the starting material. google.com This process involves the cyclization of epinephrine (B1671497), often using an oxidizing agent like silver oxide, to form adrenochrome. google.comwikipedia.org The resulting adrenochrome is then reacted with aminourea (semicarbazide) in a substitution reaction to produce carbazochrome. google.com The final step involves the sulfonation of carbazochrome using a weakly alkaline reducing agent to yield carbazochrome sodium sulfonate. google.com This pathway was deemed to have several drawbacks for large-scale production, including multiple steps, the use of expensive reagents, and complex operational requirements. google.com
Contemporary synthesis methods are more direct and efficient. A common modern approach involves a one-pot reaction starting from adrenochrome monosemicarbazone (carbazochrome). The synthesis is achieved by reacting carbazochrome with a sulfonating agent, such as sodium bisulfite or sodium sulfite, in an aqueous solution. google.comgoogle.com This reaction is typically heated to facilitate the dissolution of solids and promote the reaction. google.comgoogle.com This streamlined process avoids the complexities and costs associated with the earlier multi-step methods. google.com
Table 1: Comparison of Synthesis Routes for this compound
| Step | Historical Synthesis Route | Contemporary Synthesis Route |
|---|---|---|
| Starting Material | Epinephrine (Suprarenin) google.com | Adrenochrome Monosemicarbazone (Carbazochrome) google.comgoogle.com |
| Key Intermediates | Adrenochrome google.com | None |
| Step 1 | Oxidation and cyclization of epinephrine to form adrenochrome. google.com | Dissolution of carbazochrome and a sulfonating agent (e.g., sodium bisulfite) in purified water. google.comgoogle.com |
| Step 2 | Reaction of adrenochrome with semicarbazide (B1199961) to form carbazochrome. google.com | Heating the mixture to facilitate the reaction and formation of this compound. google.comgoogle.com |
| Step 3 | Sulfonation of carbazochrome with a weakly alkaline reducing agent. google.com | Purification steps including decoloration, crystallization, and drying. google.comgoogle.com |
| Complexity | Multi-step, complex, uses costly reagents. google.com | Fewer steps, more direct, suitable for industrial production. google.com |
Optimization of Synthesis Processes for Enhanced Yield and Purity
Patented methods describe heating a mixture of carbazochrome (referred to as adrenal gland plain color hydrazone), a sulfonating agent (sodium bisulfite or sulfite), and purified water to temperatures ranging from 60°C to 90°C. google.comgoogle.com The reaction is held within this temperature range for a period of 20 to 60 minutes to ensure the complete dissolution of solids and to drive the reaction to completion. google.comgoogle.com The use of an antioxidant, such as ascorbic acid, is also incorporated in some procedures to protect the integrity of the product during synthesis. google.com
Post-reaction processing is crucial for achieving high purity. This includes decoloration using activated carbon, followed by crystallization. google.comgoogle.comgoogle.com The pH of the solution may be adjusted to a range of 5 to 8 to facilitate crystallization upon cooling. google.com The crystallized product is then subjected to vacuum drying. These optimized processes have been reported to achieve reaction yields exceeding 90% and a final product purity of 99% or higher. google.com
Table 2: Optimized Parameters in Contemporary Synthesis of this compound
| Parameter | Optimized Value / Range | Reported Outcome | Source |
|---|---|---|---|
| Reactants | Carbazochrome, Sodium Bisulfite/Sulfite, Ascorbic Acid | High-quality product | google.comgoogle.com |
| Reaction Temperature | 60°C - 90°C | Complete dissolution and reaction | google.comgoogle.com |
| Reaction Time | 20 - 60 minutes (insulation reaction) | Ensures reaction completion | google.comgoogle.com |
| pH Adjustment | 5.0 - 8.0 | Promotes crystallization | google.com |
| Purification | Decoloration with activated carbon, crystallization, vacuum drying | Purity ≥ 99% | google.comgoogle.com |
Development of Novel Analogues for Mechanistic Probes
The development of novel analogues of this compound for use as mechanistic probes is an area of scientific interest, driven by the need to better understand its biological interactions. Carbazochrome contains an N-acylhydrazone motif, a structural feature found in numerous biologically active compounds. acs.orgnih.gov This motif is a key target for synthetic modification to create analogues with altered properties.
While literature specifically detailing the synthesis of carbazochrome analogues as mechanistic probes is limited, the synthesis of other N-acyl hydrazone derivatives provides a clear blueprint for such endeavors. The general synthetic strategy involves the condensation reaction between a hydrazide and an aldehyde or ketone. mdpi.com For example, new pyrrole (B145914) hydrazones have been synthesized by reacting a target N-pyrrolylcarboxylic acid with various aldehydes in an acetic acid medium. mdpi.com Similarly, carprofen-based N-acyl hydrazone derivatives have been created, demonstrating the versatility of this synthetic approach. nih.gov
Applying this logic to carbazochrome, novel analogues could be synthesized by modifying either the indole (B1671886) core or the semicarbazide side chain. Such modifications could be used to probe the structure-activity relationship (SAR) and investigate its mechanism of action, which involves interactions with α-adrenoreceptors on platelets. wikipedia.org For instance, introducing different substituents on the aromatic rings or altering the hydrazone linker could modulate the compound's binding affinity and efficacy, providing valuable tools for pharmacological research. These synthetic strategies allow for the creation of a diverse library of compounds based on the carbazochrome scaffold.
Table 3: Synthetic Modification Strategies for Hydrazone-Containing Compounds
| Structural Motif | Modification Strategy | Example Compound Class | Potential Application in Probe Development |
|---|---|---|---|
| Hydrazide | Use of different carboxylic acid hydrazides as starting materials. nih.govmdpi.com | Pyrrole Hydrazones, Carprofen Hydrazones | Creates diversity in the core structure of the analogue. |
| Aldehyde/Ketone | Condensation with various aromatic or heterocyclic aldehydes/ketones. nih.govmdpi.com | N-acyl hydrazones with varied terminal groups | Modulates steric and electronic properties to probe receptor binding sites. |
| Indole Ring | Substitution at different positions on the indole nucleus. mdpi.com | Substituted β-carbolines | Investigates the role of the indole core in biological activity. |
| Side Chain | Alteration of the N-acylhydrazone linker. acs.org | Thiosemicarbazides | Changes the chemical properties (e.g., H-bonding capacity) of the side chain. |
Advanced Research Methodologies and Theoretical Frameworks for Carbazochrome Sodium Sulfonate Studies
Analytical Techniques for Biological Matrices (e.g., High-Performance Liquid Chromatography)
The quantitative determination of Carbazochrome (B1668341) Sodium Sulfonate (CSS) in biological matrices such as human plasma is fundamental for pharmacokinetic and bioequivalence studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), stands as a primary analytical technique.
Detailed research has been dedicated to optimizing methods for the accurate measurement of CSS. One such method involves a mixed-mode anion exchange solid-phase extraction (SPE) for the cleanup and extraction of CSS from human plasma. drugbank.com This is followed by analysis using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). drugbank.com The chromatographic separation is typically achieved on a C18 column, such as a Zorbax SB-Aq column, under isocratic conditions. drugbank.com Detection is performed in negative ion multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. drugbank.com For CSS, the deprotonated precursor to product ion transition is monitored at m/z 299.0→256.0. drugbank.com This robust methodology has been fully validated according to regulatory guidelines, demonstrating linearity over a specific concentration range and proving its accuracy, precision, and stability. drugbank.com
Another developed HPLC method focuses on determining related substances and degradation products in CSS injection formulations. fujifilm.com This method utilizes a gradient elution on an ODS (octadecylsilane) column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. fujifilm.com This approach is effective in separating CSS from impurities generated under stress conditions like acid, base, heat, and oxidation, making it suitable for quality control. fujifilm.com
| Parameter | Method 1: LC-MS/MS in Human Plasma drugbank.com | Method 2: HPLC for Related Substances fujifilm.com |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Sample Preparation | Solid Phase Extraction (SPE) on Oasis® WAX cartridge | Direct injection (for drug formulation) |
| Column | Zorbax SB-Aq (4.6×250mm, 5μm) | HP-ODS Hypersil column |
| Mobile Phase | Isocratic elution | Gradient elution with Phosphate buffer (pH 3.0) and Acetonitrile |
| Detection | Negative Ion Multiple Reaction Monitoring (MRM) | UV detection at 220 nm |
| Ion Transition (m/z) | 299.0→256.0 | N/A |
| Linear Range | 0.189-37.8 ng/mL | Not specified |
| Application | Bioequivalence and pharmacokinetic studies | Quality control and stability testing |
Immunofluorescence and Histological Analyses in Preclinical Studies
In preclinical research, immunofluorescence and histological analyses are employed to visually assess the effects of this compound at the tissue and cellular levels. These techniques provide critical insights into the compound's mechanism of action in various pathological models.
For instance, in studies investigating sepsis-induced acute lung injury in rats, Hematoxylin and Eosin (HE) staining is used as a standard histological technique. researchgate.net This analysis allows researchers to observe pathological changes in lung tissue, such as edema, inflammation, and structural damage. In these studies, treatment with CSS was shown to alleviate these lesions compared to the untreated sepsis group. researchgate.net
Immunohistochemical and immunofluorescence techniques are used to detect specific protein markers within tissues. Although large-scale immunofluorescence studies focusing specifically on CSS are not widely documented, the methodologies are applied in preclinical contexts where CSS is used. For example, in a study of a patient with a retroperitoneal hematoma who was treated with this compound, computed tomography (CT) was used for gross imaging evaluation, which is often complemented by histological analysis in preclinical models. drugbank.com Similarly, research on arthritis has utilized gross histological observation and immunohistochemical detection to evaluate disease progression and the effects of therapeutic agents. glpbio.com These methods are essential for determining how CSS might influence inflammatory cell infiltration, collagen deposition, and the expression of specific cellular markers in affected tissues. drugbank.comglpbio.com
Theoretical Models for this compound Action
The mechanism of action for this compound is understood through several theoretical models that focus on its effects on blood vessels and platelets. It is primarily recognized as a hemostatic and capillary-stabilizing agent. targetmol.comnih.gov
One primary model suggests that CSS acts by decreasing capillary permeability and increasing capillary resistance. wikipedia.orgnih.gov It is theorized to reinforce vascular walls, thereby preventing blood leakage. nih.gov This action is partly attributed to its ability to inhibit the enhancement of vascular permeability induced by inflammatory mediators like histamine (B1213489) and bradykinin (B550075). fujifilm.comnih.gov
A more detailed molecular model proposes that carbazochrome reverses endothelial barrier dysfunction by inhibiting the hydrolysis of phosphatidylinositol in endothelial cells. targetmol.commedchemexpress.com This action counteracts the permeability-increasing effects of various vasoactive substances such as thrombin and tryptase. drugbank.comtargetmol.com
Another significant theoretical framework involves its interaction with platelets. Carbazochrome is thought to interact with α-adrenoreceptors on the platelet surface. wikipedia.orgncats.io These receptors are coupled to a Gq protein, which initiates the PLC IP3/DAG signaling pathway. glpbio.comwikipedia.orgncats.io This cascade leads to an increase in intracellular free calcium concentration, which in turn activates a series of downstream events:
Activation of phospholipase A2 (PLA2) and the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. glpbio.comncats.io
Binding of calcium to calmodulin, which activates myosin light-chain kinase. This leads to platelet contraction, a shape change, and the release of pro-aggregatory factors like ADP and serotonin (B10506). glpbio.comwikipedia.orgncats.io
Unlike some other hemostatic agents, CSS is believed to exert its effects without directly impacting the broader blood coagulation and fibrinolysis system. wikipedia.org
| Model | Proposed Mechanism | Key Cellular/Molecular Targets | Supporting Evidence/References |
|---|---|---|---|
| Capillary Stabilization | Decreases capillary permeability and increases resistance to leakage. | Vascular endothelium | Inhibition of histamine- and bradykinin-induced permeability. fujifilm.comnih.gov |
| Endothelial Barrier Protection | Reverses endothelial barrier dysfunction by inhibiting agonist-induced phosphatidylinositol hydrolysis. | Phospholipase C (PLC), Phosphatidylinositol | Counteracts effects of thrombin and tryptase. drugbank.comtargetmol.commedchemexpress.com |
| Platelet-Mediated Hemostasis | Initiates platelet aggregation and adhesion via receptor-mediated signaling. | α-adrenoreceptors, Gq protein, PLC IP3/DAG pathway, Thromboxane A2 | Increases intracellular calcium, leading to platelet shape change and release of aggregating factors. glpbio.comwikipedia.orgncats.io |
Gene Expression Modulation Studies in Response to this compound
Research into how this compound modulates gene expression is an emerging field. While broad, transcript-level studies are not extensively published, specific investigations have begun to explore its effects on pathways regulated at the genetic level.
A notable example comes from a preclinical study on sepsis-induced acute lung injury in rats. researchgate.net This research explored the effect of CSS on autophagy, a critical cellular maintenance process tightly controlled by a host of autophagy-related genes (Atgs). The study found that CSS administration up-regulated the level of autophagy in the lung tissue of septic rats. researchgate.net While this was measured at the protein level (the ratio of LC3-II/LC3-I), it strongly implies a modulation of the genetic and transcriptional machinery that governs the autophagic process. The protective mechanism of CSS in this model was directly linked to this enhancement of autophagy. researchgate.net
In other contexts, genetic analyses have been performed on patients receiving CSS, but these have typically been to diagnose underlying genetic conditions rather than to study the drug's direct effect on gene expression. tandfonline.com The potential for CSS to influence signaling pathways, such as those involving G-protein coupled receptors which are linked to downstream gene expression, has been noted, but direct evidence from gene expression profiling remains a subject for future research. nih.gov
Proteomics and Metabolomics Approaches to Elucidate Downstream Effects
The application of large-scale proteomics and metabolomics to fully map the downstream effects of this compound is still in its early stages. However, targeted approaches and database inclusions suggest this is a promising area for future investigation.
Targeted Proteomics: A clear example of a targeted proteomic approach is the use of Western blotting to quantify specific proteins involved in a mechanistic pathway. In the study of sepsis-induced lung injury, researchers measured the ratio of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II to LC3-I. researchgate.net This ratio is a key indicator of autophagosome formation, and its measurement is a form of targeted proteomic analysis. The results demonstrated that CSS administration significantly increased this ratio, providing direct evidence of its effect on the autophagy protein machinery. researchgate.net
Metabolomics: Evidence linking CSS to metabolomics includes its listing in chemical and drug databases that are cross-referenced with metabolome databases like the Human Metabolome Database (HMDB). nih.gov Furthermore, its fluorescent properties have been utilized in methods to study energy metabolism in reaction solutions. biosynth.com While comprehensive, untargeted metabolomic studies detailing the global metabolic shifts in response to CSS are not yet widely available, the compound's known interaction with pathways that produce signaling lipids (e.g., the arachidonic acid pathway) suggests that its impact on the metabolome is a significant area for exploration. glpbio.comncats.io These "omics" technologies represent a frontier for gaining a systems-level understanding of the complete biological impact of this compound.
Emerging Research Questions and Future Directions for Carbazochrome Sodium Sulfonate
Unraveling Ambiguities and Unidentified Aspects in Mechanism of Action
While Carbazochrome (B1668341) Sodium Sulfonate is clinically utilized as a hemostatic agent, its complete mechanism of action remains a subject of ongoing investigation, with several aspects yet to be fully elucidated. It is generally understood that the compound functions as a capillary stabilizer, reducing vascular permeability and fragility. researchgate.netnih.govgoogle.com The prevailing theory suggests that its hemostatic effect is not dependent on the systemic coagulation cascade but rather on localized effects on microvasculature. nih.govfujifilm.com
The primary proposed mechanism involves an interaction with α-adrenoreceptors on the surface of platelets. ncats.iowikipedia.org This interaction is thought to trigger a Gq protein-coupled signaling pathway, leading to the activation of Phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ncats.iowikipedia.orgdrugbank.com This cascade results in an increase in intracellular calcium concentrations, which in turn activates several downstream processes:
Activation of Phospholipase A2 (PLA2) : This leads to the synthesis of endoperoxides like Thromboxane (B8750289) A2 (TxA2), a potent promoter of platelet aggregation. ncats.ioglpbio.com
Myosin Light-Chain Kinase Activation : Calcium binds to calmodulin, which then activates myosin light-chain kinase, enabling platelet shape change and contraction. ncats.iowikipedia.orgglpbio.com
Release of Pro-aggregatory Factors : The change in platelet shape induces the release of serotonin (B10506), ADP, von Willebrand factor (vWF), and platelet-activating factor (PAF), further promoting platelet aggregation and adhesion to form a hemostatic plug. ncats.iowikipedia.org
Exploring Broader Anti-inflammatory and Pain Modulation Mechanisms
Beyond its established hemostatic function, emerging evidence suggests that Carbazochrome Sodium Sulfonate possesses anti-inflammatory and analgesic properties. ajchem-b.com Several clinical studies, particularly in the context of total knee and hip arthroplasty, have reported that the compound, often in combination with tranexamic acid, significantly reduces postoperative inflammation. nih.govnih.govresearchgate.net This effect is evidenced by lower levels of key inflammatory biomarkers.
| Inflammatory Biomarker | Observation | Study Context |
| C-reactive protein (CRP) | Lower levels in patients receiving CSS. researchgate.net | Post-Total Hip Arthroplasty. researchgate.net |
| Interleukin-6 (IL-6) | Lower levels in patients receiving CSS. researchgate.net | Post-Total Hip Arthroplasty. researchgate.net |
| Erythrocyte Sedimentation Rate (ESR) | Lower levels in patients receiving CSS. researchgate.net | Post-Total Hip Arthroplasty. researchgate.net |
The precise mechanisms underlying these anti-inflammatory effects are not well understood and represent a significant area for future research. It has been postulated that these effects contribute to observed clinical benefits such as reduced postoperative pain and improved functional outcomes. ajchem-b.comnih.govajchem-b.com
The potential for pain modulation is another promising research avenue. ajchem-b.com Some studies have noted improved pain scores in patients treated with the compound. nih.govresearchgate.net The mechanism for this analgesic effect is currently unknown. It could be a secondary consequence of its anti-inflammatory action or may involve direct modulation of pain pathways. ajchem-b.comajchem-b.com For instance, research into other chemical classes has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and neurogenic inflammation, as a viable target for analgesia. samipubco.com Future investigations could explore whether carbazochrome or its metabolites interact with TRPV1 or other nociceptive pathways. samipubco.com A deeper understanding of these properties could broaden the therapeutic applications of carbazochrome beyond hemostasis.
Development of Advanced Preclinical Models for Investigating Specific Physiological Responses
The evaluation of this compound has utilized a range of preclinical animal models to investigate its efficacy and physiological effects. These have included:
Rat models to study its effects on pulmonary dysfunction, vascular hyperpermeability, interstitial cystitis, and sepsis-induced acute lung injury. researchgate.netmedchemexpress.commedchemexpress.comresearchgate.net
Rabbit models to assess pharmacokinetic profiles. researchgate.net
Swine models of severe hemorrhage and hepatic injury to test hemostatic efficacy, a standard for advanced hemostatic agents. nih.govdtic.mil
While these models have been valuable, there is a need for the development and application of more advanced and specific preclinical models to dissect the nuanced physiological responses to the compound. For example, the development of hemostatic materials is increasingly relying on sophisticated models that can better replicate complex bleeding scenarios. tandfonline.comresearchgate.netnih.gov
Future preclinical research could benefit from:
Genetically modified animal models to confirm the role of specific receptors (e.g., α-adrenoreceptors) or signaling proteins in the drug's mechanism of action.
Humanized organoid models , such as those used in cancer research where carbazochrome has been peripherally studied, could offer insights into its effects on human tissues and cell types, including gene and protein expression, in a more controlled environment. nih.gov
Advanced bleeding models that differentiate between capillary, venous, and arterial hemorrhage to better define the scope of carbazochrome's hemostatic capabilities, as it is thought to be less effective for arterial bleeding. echemi.com
Chronic inflammation and pain models to specifically investigate the anti-inflammatory and analgesic mechanisms suggested by clinical observations.
Employing such advanced models will be crucial for unraveling the compound's complete biological activity profile and identifying new therapeutic indications.
Investigations into Potential Gene and Protein Expression Signatures Induced by the Compound
A significant frontier in understanding this compound's effects lies in a detailed analysis of the gene and protein expression signatures it induces. This area of research is still in its infancy, but initial findings suggest that the compound can modulate specific cellular pathways at the molecular level.
One key study in a rat model of sepsis-induced acute lung injury found that carbazochrome treatment ameliorated lung injury by inhibiting Parkin-mediated mitochondrial autophagy. researchgate.net This was associated with significant changes in the expression of several key proteins involved in mitochondrial dynamics and autophagy.
| Protein | Function | Effect of Sepsis | Effect of Carbazochrome Treatment |
| Parkin | E3 ubiquitin ligase, key for mitophagy | Increased expression | Ameliorated increase researchgate.net |
| Drp1 | Dynamin-related protein 1 (mitochondrial fission) | Increased expression | Ameliorated increase researchgate.net |
| Mfn2 | Mitofusin 2 (mitochondrial fusion) | Decreased expression | Ameliorated decrease researchgate.net |
| LC3 II/LC3 I Ratio | Marker of autophagosome formation | Increased ratio | Ameliorated increase researchgate.net |
These findings strongly suggest that carbazochrome can influence cellular stress responses by modulating protein expression related to mitochondrial quality control. researchgate.net Furthermore, its proposed mechanism involving Gq protein-coupled receptors inherently implies a cascade of protein activation and potential downstream effects on gene transcription. drugbank.com The potential for carbazochrome to influence gene expression is also hinted at in compatibility notes for other drugs, where the mechanism of interaction is unknown, suggesting complex cellular effects. bernofarm.com
Future research employing transcriptomics (RNA-seq) and proteomics would be invaluable for creating a comprehensive map of the genetic and protein-level changes induced by this compound in target cells like platelets and endothelial cells. This could uncover novel mechanisms of action, identify new biomarkers of drug response, and potentially reveal unforeseen therapeutic opportunities.
Design and Synthesis of Novel this compound Derivatives with Enhanced Efficacy or Selectivity
The chemical structure of carbazochrome, which contains an N-acyl hydrazone (NAH) fragment, presents a promising scaffold for the design and synthesis of novel derivatives. mdpi.comresearchgate.net The NAH framework is recognized in medicinal chemistry for its straightforward synthesis and wide range of biological activities, including anti-inflammatory and analgesic properties. researchgate.net This opens up the possibility of developing new compounds with enhanced efficacy, greater selectivity, or novel therapeutic functions.
The synthesis of this compound itself has been described in various patents, typically involving the cyclization of an adrenaline precursor, followed by reactions to introduce the semicarbazone and sulfonate groups. google.comgoogle.com Future synthetic chemistry efforts could focus on modifying this core structure. Potential strategies include:
Altering substitution patterns on the indole (B1671886) ring to enhance binding affinity and selectivity for specific receptor targets.
Modifying the semicarbazone moiety to improve stability, solubility, or biological activity. Research into other NAH derivatives has shown that this part of the molecule can be crucial for activity. mdpi.com
Creating prodrugs that release carbazochrome at specific target sites, potentially reducing systemic exposure and improving the therapeutic index.
By applying modern medicinal chemistry techniques, it may be possible to engineer derivatives that amplify the desirable anti-inflammatory or analgesic properties, improve hemostatic potency, or possess a combination of these effects. Such research could lead to the development of a new generation of drugs based on the carbazochrome scaffold for a variety of clinical applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Carbazochrome Sodium Sulfonate and assessing its purity?
- Methodology : Use ultraviolet-visible (UV-Vis) spectrophotometry to compare absorption spectra (1 in 100,000 solutions) with reference standards at identical wavelengths. Confirm structural identity via infrared (IR) spectroscopy using potassium bromide disks, ensuring peak alignment with reference spectra. For purity, employ HPLC with a C18 column, UV detection at 360 nm, and gradient elution (e.g., ammonium acetate and acetonitrile). Calculate impurity thresholds by comparing peak areas of test solutions to standard dilutions .
Q. How can researchers validate the stability of this compound in formulation studies?
- Methodology : Design forced degradation studies under stress conditions (light, heat, acid/base hydrolysis). Monitor degradation products using HPLC-MS/MS to identify impurities. For injectable formulations, optimize parameters such as pH (4.5–5.5), antioxidant levels (e.g., 0.1% methionine), and sterilization conditions (115°C for 30 minutes). Assess stability via accelerated aging tests and real-time storage, measuring active ingredient retention and impurity profiles .
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Methodology : Develop a validated HPLC method with dual-wavelength detection (e.g., 295 nm for co-administered drugs like levofloxacin and 364 nm for Carbazochrome). Use a Phenomenex Gemini C18 column with gradient elution (acetonitrile/ammonium phosphate buffer, pH 3.0). Validate linearity (1.70–34.04 µg/mL), precision (RSD ≤2.0%), and recovery rates (98–101%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles across different batches of this compound?
- Methodology : Perform high-resolution LC-MS/QTOF to characterize impurities. Compare fragmentation patterns and exact masses with synthetic standards. For example, eight degradation-related impurities were identified in forced degradation studies, six of which were novel. Correlate impurity formation with synthesis conditions (e.g., raw material quality, reaction pH) and storage parameters (light exposure, temperature) to identify root causes .
Q. What experimental designs are critical for evaluating Carbazochrome’s pharmacokinetic interactions with anticoagulants or antiplatelet drugs?
- Methodology : Conduct in vitro plasminogen activation assays (e.g., using human umbilical vein endothelial cells) to assess tissue-type plasminogen activator (t-PA) inhibition. In clinical trials, use a randomized crossover design to measure bleeding parameters (e.g., prothrombin time, platelet aggregation) in patients receiving Carbazochrome alongside tranexamic acid or heparin. Monitor adverse events like headache (reported in 3% of cases) and validate findings with multivariate regression .
Q. How can researchers address discrepancies in reported efficacy of this compound for hemorrhage control?
- Methodology : Perform meta-analyses of preclinical and clinical data, stratifying by study design (e.g., animal models vs. human trials). In surgical settings, use double-blinded RCTs with standardized dosing (e.g., 20 mg IV preoperatively). For chronic conditions (e.g., HHT-related epistaxis), employ longitudinal studies with patient-reported outcomes and endoscopic validation. Adjust for confounders like concomitant medications and comorbidities .
Q. What advanced techniques are used to trace the metabolic fate of this compound in vivo?
- Methodology : Administer isotopically labeled Carbazochrome (e.g., ¹³C or deuterated analogs) in animal models. Collect plasma, urine, and tissue samples for LC-MS/MS analysis. Identify phase I/II metabolites (e.g., sulfonation, glucuronidation) and correlate with pharmacokinetic parameters (t½, Cmax). Use autoradiography to map tissue distribution in rodent models .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure confirmation if HPLC-MS yields ambiguous results) .
- Compliance : Adhere to pharmacopeial standards (e.g., JP XVII) for heavy metal limits (≤20 ppm) and bacterial endotoxin thresholds (<0.5 EU/mg) .
- Ethical Reporting : Disclose all adverse events in clinical studies, including rare cases of delayed hypersensitivity or headache, with causality assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
